2-Phenyl-5-(2-phenylethyl)furan
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Overview
Description
2-Phenethyl-5-phenylfuran is a heterocyclic organic compound characterized by a furan ring substituted with phenethyl and phenyl groups. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structural features of 2-Phenethyl-5-phenylfuran make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethyl-5-phenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acidic catalysts. Another approach is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds under basic conditions .
Industrial Production Methods: Industrial production of 2-Phenethyl-5-phenylfuran often employs continuous flow reactors to enhance yield and efficiency. The use of microflow technology has been reported to suppress undesired side reactions, such as dimerization and ring opening, thereby improving the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenethyl-5-phenylfuran undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the furan ring to tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions on the carbon adjacent to the furan ring are common, often using halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Vanadium pentoxide, molecular oxygen, and elevated temperatures.
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various 2,5-disubstituted furans.
Scientific Research Applications
2-Phenethyl-5-phenylfuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenethyl-5-phenylfuran involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Phenylfuran: Lacks the phenethyl group, resulting in different reactivity and applications.
5-Phenylfuran: Similar structure but without the phenethyl substitution, leading to variations in chemical behavior.
2,5-Diphenylfuran: Contains two phenyl groups, offering different steric and electronic properties.
Uniqueness: 2-Phenethyl-5-phenylfuran is unique due to the presence of both phenethyl and phenyl groups, which confer distinct steric and electronic characteristics. These features make it particularly versatile for various chemical transformations and applications .
Properties
CAS No. |
1222-76-0 |
---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-phenyl-5-(2-phenylethyl)furan |
InChI |
InChI=1S/C18H16O/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
CLNYPXGHWSXMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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